2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide
CAS No.: 1184986-90-0
Cat. No.: VC8440699
Molecular Formula: C26H20ClFN4O3
Molecular Weight: 490.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184986-90-0 |
|---|---|
| Molecular Formula | C26H20ClFN4O3 |
| Molecular Weight | 490.9 |
| IUPAC Name | 2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H20ClFN4O3/c1-35-22-10-8-18(12-20(22)27)30-23(33)14-32-21-9-7-17(28)11-19(21)24-25(32)26(34)31(15-29-24)13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,30,33) |
| Standard InChI Key | ZSRIZLSIADFIOG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
Introduction
The compound 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of this compound, including its structure, synthesis, and potential applications.
Synthesis
The synthesis of such a compound typically involves multiple steps, starting from simpler precursors. While specific synthesis details for this exact compound are not readily available in the provided sources, similar compounds often involve reactions such as nucleophilic substitutions, condensations, and cyclizations.
A general approach might involve:
-
Step 1: Formation of the pyrimidoindole core through a cascade reaction involving azides and nitriles .
-
Step 2: Introduction of the benzyl group via alkylation.
-
Step 3: Incorporation of the fluorine atom, possibly through a nucleophilic aromatic substitution.
-
Step 4: Attachment of the chloro-methoxyphenyl group to the acetamide moiety.
Potential Biological Activities
Pyrimidoindoles have been explored for various biological activities, including anticancer, antiviral, and antibacterial effects. The specific modifications in this compound, such as the benzyl and chloro-methoxyphenyl groups, could influence its interaction with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of key enzymes or interference with cell cycle progression |
| Antiviral | Binding to viral proteins or interference with viral replication machinery |
| Antibacterial | Inhibition of bacterial enzymes or disruption of cell wall synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume